An In-depth Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Structure, Synthesis, and Applications
An In-depth Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(4-Hydroxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, explore its synthesis via modern cross-coupling methodologies, detail its applications as a crucial pharmaceutical intermediate, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
4-(4-Hydroxyphenyl)benzaldehyde, also known by its IUPAC name 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound featuring a biphenyl scaffold. This structure consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a formyl (aldehyde) group at the 4-position, while the other bears a hydroxyl (phenol) group at the 4'-position.
The presence of these functional groups—the aldehyde, the phenol, and the biphenyl core—imparts a unique combination of reactivity and structural properties, making it a versatile building block in organic synthesis. The aldehyde group is a reactive site for nucleophilic addition and condensation reactions, while the phenolic hydroxyl group can participate in etherification, esterification, and serves as a hydrogen bond donor. The biphenyl moiety provides a rigid, planar backbone that is often found in liquid crystals and biologically active molecules.
Below is a visualization of the molecular structure of 4-(4-Hydroxyphenyl)benzaldehyde.
Caption: Molecular structure of 4-(4-Hydroxyphenyl)benzaldehyde.
Table 1: Physicochemical Properties of 4-(4-Hydroxyphenyl)benzaldehyde
| Property | Value | Source |
| IUPAC Name | 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde | N/A |
| CAS Number | 100980-82-3 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₂ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 158-161 °C | N/A |
| Boiling Point | 373.7 ± 25.0 °C (Predicted) | N/A |
| Purity | ≥98% | [2] |
Synthesis and Mechanism
The construction of the biphenyl core of 4-(4-Hydroxyphenyl)benzaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and versatile method.[3][4][5] This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the two phenyl rings. This leads to two key synthons: a 4-halobenzaldehyde derivative and a 4-hydroxyphenylboronic acid derivative (or vice versa).
Suzuki-Miyaura Coupling: A Self-Validating System
The Suzuki-Miyaura coupling is a robust and well-understood reaction, making it a self-validating system for the synthesis of biphenyls. Its mechanism involves a catalytic cycle with a palladium(0) species.
Key Steps in the Catalytic Cycle:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) complex.
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Transmetalation: In the presence of a base, the organoboron reagent (e.g., 4-hydroxyphenylboronic acid) transfers its organic group to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Experimental workflow for the synthesis of 4-(4-Hydroxyphenyl)benzaldehyde via Suzuki Coupling.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Suzuki coupling methodologies for similar biphenyl structures.[6][7]
Materials:
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4-Bromobenzaldehyde
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4-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Sodium Carbonate (Na₂CO₃)
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Toluene
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Ethanol
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Deionized Water
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
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To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-(4-Hydroxyphenyl)benzaldehyde.
Applications in Drug Development
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. 4-(4-Hydroxyphenyl)benzaldehyde, with its reactive handles, is a valuable intermediate in the synthesis of complex pharmaceutical agents.
Intermediate in the Synthesis of Angiotensin II Receptor Antagonists
One of the most notable applications of a closely related derivative is in the synthesis of Telmisartan, a widely prescribed antihypertensive drug.[3][4][5][8] While not a direct precursor, the synthesis of Telmisartan involves a key biphenyl intermediate, 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde, which is synthesized via a Suzuki coupling of 4-formylphenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline.[5] This highlights the industrial importance of biphenyl aldehydes in the construction of sartan-class drugs. The 4'-hydroxy group in our title compound offers a further point for diversification in the design of novel analogues.
The rationale for using the biphenyl motif in angiotensin II receptor blockers lies in its ability to mimic the side chains of key amino acids in the natural peptide ligand, allowing for potent and selective binding to the AT₁ receptor.
Caption: Role of 4-(4-Hydroxyphenyl)benzaldehyde as a versatile building block in drug discovery.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde proton (CHO): A singlet around 9.9-10.1 ppm. - Aromatic protons: Multiple signals in the range of 6.9-8.0 ppm. The protons on the hydroxyl-substituted ring are expected to be more upfield compared to those on the aldehyde-substituted ring. - Phenolic proton (OH): A broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Aldehyde carbon (C=O): A signal around 190-195 ppm. - Aromatic carbons: Multiple signals between 115-160 ppm. The carbon attached to the hydroxyl group will be significantly downfield (around 155-160 ppm). |
| IR Spectroscopy | - O-H stretch (phenol): A broad band in the region of 3200-3500 cm⁻¹. - C-H stretch (aromatic): Signals around 3000-3100 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 198.0681, corresponding to the exact mass of C₁₃H₁₀O₂. |
Safety and Handling
As a laboratory chemical, 4-(4-Hydroxyphenyl)benzaldehyde should be handled with appropriate care.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
4-(4-Hydroxyphenyl)benzaldehyde is a valuable and versatile bifunctional building block with significant potential in drug discovery and materials science. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura cross-coupling reactions. The presence of both an aldehyde and a phenol group on a rigid biphenyl scaffold provides multiple avenues for synthetic elaboration, making it an attractive starting material for the creation of complex molecular architectures, including novel therapeutic agents. Further research into the applications of this compound is warranted and expected to yield innovative developments in various fields of chemistry.
References
- Kumar, A. S., Ghosh, S., Soundararajan, R., & Mehta, G. N. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(10), 247-254.
- Reddy, K. A., & Kumar, K. R. (2012). Improved One-Pot Synthesis of Telmisartan.
- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- Kumar, A. S., Ghosh, S., & Soundararajan, R. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 76.
- Sanjeev Kumar, A., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(x), 247-254.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3.
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
- National Center for Biotechnology Information. (n.d.). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PubMed Central.
- American Chemical Society. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- BLDpharm. (n.d.). 4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde.
- ChemicalBook. (n.d.). 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). The Synergy of Chemistry and Innovation: Applications of 4'-Hydroxy-4-biphenylcarboxylic Acid.
- CymitQuimica. (n.d.). 4′-Hydroxy-biphenyl-4-carbaldehyde.
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- 1. 100980-82-3|4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]
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